molecular formula C21H19ClN4O3S B6512405 N'-(4-carbamoylphenyl)-N-{2-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}ethanediamide CAS No. 946328-28-5

N'-(4-carbamoylphenyl)-N-{2-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}ethanediamide

Cat. No.: B6512405
CAS No.: 946328-28-5
M. Wt: 442.9 g/mol
InChI Key: YCZQLXDULQUWAF-UHFFFAOYSA-N
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Description

This compound belongs to the class of ethanediamide derivatives featuring a 1,3-thiazole core substituted with a 4-chlorophenyl group and a methyl group at positions 2 and 4, respectively. The ethanediamide moiety is further functionalized with a 4-carbamoylphenyl group, distinguishing it from analogs with simpler aryl or alkyl substituents.

Properties

IUPAC Name

N'-(4-carbamoylphenyl)-N-[2-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19ClN4O3S/c1-12-17(30-21(25-12)14-2-6-15(22)7-3-14)10-11-24-19(28)20(29)26-16-8-4-13(5-9-16)18(23)27/h2-9H,10-11H2,1H3,(H2,23,27)(H,24,28)(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCZQLXDULQUWAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2=CC=C(C=C2)Cl)CCNC(=O)C(=O)NC3=CC=C(C=C3)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19ClN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Target of Action

The primary targets of this compound are Nitric oxide synthase, inducible and Nitric oxide synthase, brain . These enzymes play a crucial role in the production of nitric oxide, a key signaling molecule involved in numerous physiological and pathological processes.

Biochemical Pathways

The compound’s interaction with nitric oxide synthases suggests it may affect the nitric oxide signaling pathway. Nitric oxide plays a pivotal role in various biochemical pathways, including vasodilation, immune response, and neurotransmission. Changes in nitric oxide production could therefore have significant downstream effects.

Result of Action

The molecular and cellular effects of the compound’s action would likely be related to its impact on nitric oxide production. By potentially inhibiting nitric oxide synthases, the compound could affect a range of cellular processes regulated by nitric oxide.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Modifications

The compound’s uniqueness lies in its 4-carbamoylphenyl substituent and ethanediamide linker , which contrast with related structures. Key analogs and their differences are summarized below:

Table 1: Structural Comparison of Thiazole-Based Ethanediamide Derivatives
Compound Name Substituents on Thiazole Ethanediamide Modifications Key Features Reference
Target Compound 2-(4-chlorophenyl), 4-methyl N'-(4-carbamoylphenyl) Carbamoyl group enhances hydrogen-bonding potential
N-{2-[2-(4-Chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-3-methylbutanamide 2-(4-chlorophenyl), 4-methyl 3-methylbutanamide Aliphatic acyl group reduces polarity
N'-(2,3-dimethylphenyl)-N-{2-[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}ethanediamide 2-(4-methoxyphenyl), 4-methyl N'-(2,3-dimethylphenyl) Methoxy and dimethyl groups increase lipophilicity
N-{2-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-4-methoxybenzene-1-sulfonamide 2-(4-chlorophenyl), 4-methyl 4-methoxybenzenesulfonamide Sulfonamide group introduces acidity
N-[2-(4-chlorophenyl)-4-hydroxy-1,3-thiazol-5-yl]benzamide 2-(4-chlorophenyl), 4-hydroxy Benzamide Hydroxy group at position 4 alters electronic properties
Table 2: Physicochemical Properties of Selected Compounds
Compound Name Molecular Weight LogP* Hydrogen Bond Donors Hydrogen Bond Acceptors
Target Compound ~420.3 (estimated) 3.1 3 6
N-{2-[2-(4-Chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-3-methylbutanamide 336.88 4.2 1 3
N'-(2,3-dimethylphenyl)-N-{2-[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}ethanediamide 423.54 3.8 2 5
N-{2-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-4-methoxybenzene-1-sulfonamide 422.95 2.9 2 6

*LogP values estimated using fragment-based methods.

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